1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate
Overview
Description
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a chemical compound with the molecular formula C14H18N4 . It has a molecular weight of 242.32 . This compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
Synthesis Analysis
The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves several steps. One method involves the condensation reaction of a compound IV to obtain a compound II, followed by the removal of the amino protecting group from compound II to obtain the desired compound . Another method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The reaction proceeds through nucleophilic substitution and cyclization under acid catalysis .Molecular Structure Analysis
The molecular structure of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can be represented by the InChI code: 1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a solid compound . It has a melting point of 107-108°C and a boiling point of 429°C . The compound has a density of 1.19 . It’s slightly soluble in DMSO and methanol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Application 1: Preparation of Nonracemic γ-bicyclic Heteroarylpiperazine- and Heteroarylpiperidine-substituted Prolinylthiazolidines
- Summary of the Application : This compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Application 2: Preparation of Teneligliptin
- Summary of the Application : This compound is used in the synthesis of Teneligliptin , a drug used for the treatment of type 2 diabetes mellitus .
- Methods of Application or Experimental Procedures : The compound is prepared using 3-oxy-dithiomethyl butyrate, piperazine and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, has short reaction steps, good safety, and is suitable for large-scale industrialized production .
Application 3: Preparation of Nitrogen-containing Heterocyclic Compounds
- Summary of the Application : This compound is used in the preparation of nitrogen-containing heterocyclic compounds . These compounds have a wide range of applications in pharmaceutical chemistry and organic synthesis field .
- Methods of Application or Experimental Procedures : The compound is prepared using 3-oxy-dithiomethyl butyrate, piperazine and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, has short reaction steps, good safety, and is suitable for large-scale industrialized production .
Application 4: Preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone
- Summary of the Application : This compound is used in the synthesis of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone , which is an important intermediate in the preparation of various pharmaceuticals .
- Methods of Application or Experimental Procedures : The compound is prepared using the 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof . The specific methods of application or experimental procedures were not detailed in the sources I found.
Application 5: Preparation of Nitrogen-containing Heterocyclic Compounds
- Summary of the Application : This compound is used in the preparation of nitrogen-containing heterocyclic compounds . These compounds have a wide range of applications in pharmaceutical chemistry and organic synthesis field .
- Methods of Application or Experimental Procedures : The compound is prepared using 3-oxy-dithiomethyl butyrate, piperazine and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, has short reaction steps, good safety, and is suitable for large-scale industrialized production .
Application 6: Preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone
- Summary of the Application : This compound is used in the synthesis of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone , which is an important intermediate in the preparation of various pharmaceuticals .
- Methods of Application or Experimental Procedures : The compound is prepared using the 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof . The specific methods of application or experimental procedures were not detailed in the sources I found.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
acetic acid;1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.C2H4O2/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13;1-2(3)4/h2-6,11,15H,7-10H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPSQBBLWIJJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate | |
CAS RN |
906093-30-9 | |
Record name | Piperazine, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906093-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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